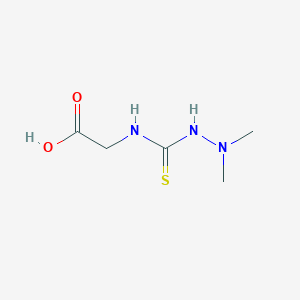
2,7-Difluoro-2,7-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Difluoro-2,7-dimethyloctane is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-2,7-dimethyloctane typically involves the fluorination of 2,7-dimethyloctane. One common method includes the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. For example, diethyl adipate can be reacted with methyllithium to form an intermediate, which is then fluorinated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-2,7-dimethyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated or non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,7-Difluoro-2,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,7-Difluoro-2,7-dimethyloctane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. For example, the presence of fluorine can enhance the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyloctane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione: Contains more fluorine atoms and different functional groups, leading to distinct applications and reactivity.
3,5-Difluoro-2,4,6-trinitroanisole: A highly fluorinated compound with different structural features and applications.
Uniqueness
2,7-Difluoro-2,7-dimethyloctane is unique due to its specific fluorination pattern and the presence of two methyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
828282-57-1 |
|---|---|
Molecular Formula |
C10H20F2 |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2,7-difluoro-2,7-dimethyloctane |
InChI |
InChI=1S/C10H20F2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-8H2,1-4H3 |
InChI Key |
HISJCEVQZLDMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
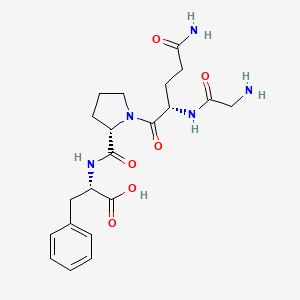
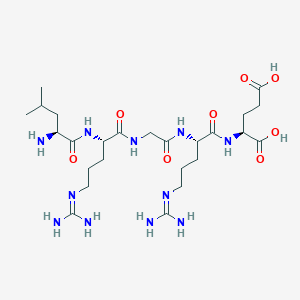
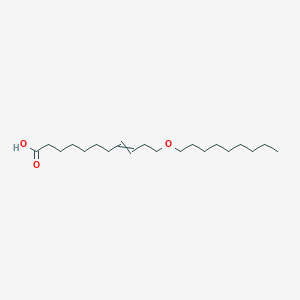
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)

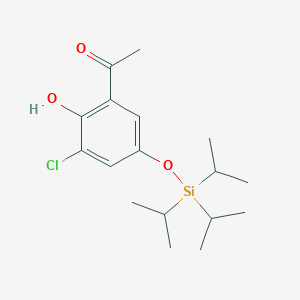
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
